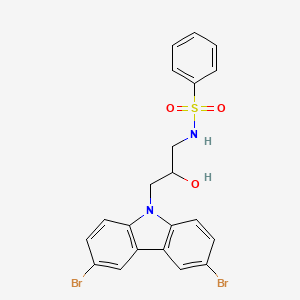![molecular formula C15H21N5O2 B5190118 (2,5-Dimethylfuran-3-yl)-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B5190118.png)
(2,5-Dimethylfuran-3-yl)-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethylfuran-3-yl)-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methanone is a synthetic organic compound that features a furan ring, a triazole ring, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan ring: Starting from a suitable precursor, such as 2,5-dimethylfuran, through cyclization reactions.
Introduction of the triazole ring: Using a click chemistry approach, such as the Huisgen cycloaddition reaction between an alkyne and an azide.
Formation of the piperazine ring: Through nucleophilic substitution reactions involving piperazine derivatives.
Coupling of the functional groups: Using coupling reagents like EDCI or DCC to form the final methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO4.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furanones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Therapeutics: Investigated for its potential therapeutic effects in treating various diseases.
Diagnostics: Used in diagnostic assays and imaging techniques.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the production of other chemicals.
作用機序
The mechanism of action of (2,5-Dimethylfuran-3-yl)-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
(2,5-Dimethylfuran-3-yl)-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methanone: Unique due to its combination of furan, triazole, and piperazine rings.
(2,5-Dimethylfuran-3-yl)-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperidin-1-yl]methanone: Similar but with a piperidine ring instead of piperazine.
(2,5-Dimethylfuran-3-yl)-[4-[2-(1,2,4-triazol-1-yl)ethyl]morpholin-1-yl]methanone: Similar but with a morpholine ring instead of piperazine.
Uniqueness
The unique combination of the furan, triazole, and piperazine rings in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-12-9-14(13(2)22-12)15(21)19-6-3-18(4-7-19)5-8-20-11-16-10-17-20/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKPVBABYJWAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{1-[(1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5190044.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190047.png)
![2-[4-(PROPAN-2-YL)PHENOXY]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE](/img/structure/B5190053.png)
![2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5190062.png)
![(10Z)-10-{[(4-Bromophenyl)amino]methylidene}-8,8-dimethyl-2H,8H,9H,10H-pyrano[2,3-H]chromene-2,9-dione](/img/structure/B5190074.png)
![N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]propanamide](/img/structure/B5190079.png)
![3-Nitro-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid](/img/structure/B5190080.png)
![4-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B5190089.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride](/img/structure/B5190100.png)
![N-(4-isopropylphenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B5190111.png)

![1-[4-(2-Propan-2-ylphenoxy)butyl]piperidine;hydrochloride](/img/structure/B5190123.png)
![Cyclohexyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5190130.png)
![N-cyclopentyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5190135.png)
